N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbothioyl)cyclopropanecarboxamide N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbothioyl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020163
InChI: InChI=1S/C15H19N3O3S/c1-9-5-10(2)7-12(6-9)21-8-13(19)17-18-15(22)16-14(20)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,19)(H2,16,18,20,22)
SMILES: CC1=CC(=CC(=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)C
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol

N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbothioyl)cyclopropanecarboxamide

CAS No.:

Cat. No.: VC1020163

Molecular Formula: C15H19N3O3S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbothioyl)cyclopropanecarboxamide -

Specification

Molecular Formula C15H19N3O3S
Molecular Weight 321.4 g/mol
IUPAC Name N-[[[2-(3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C15H19N3O3S/c1-9-5-10(2)7-12(6-9)21-8-13(19)17-18-15(22)16-14(20)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,19)(H2,16,18,20,22)
Standard InChI Key PBEBCFQXCNGADO-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)C
Canonical SMILES CC1=CC(=CC(=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)C

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